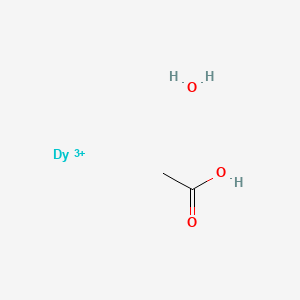
Acetic acid, dysprosium(3+) salt, monohydrate (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, dysprosium(3+) salt, monohydrate (9CI) is a chemical compound that consists of acetic acid and dysprosium ions in a hydrated form. This compound is known for its unique properties and applications in various scientific fields. Dysprosium is a rare earth element, and its compounds are often used in advanced materials and technologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dysprosium(3+) salt, monohydrate typically involves the reaction of dysprosium oxide or dysprosium chloride with acetic acid. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline monohydrate form. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of acetic acid, dysprosium(3+) salt, monohydrate follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, dysprosium(3+) salt, monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dysprosium oxide and other by-products.
Reduction: Under certain conditions, the dysprosium ions can be reduced to a lower oxidation state.
Substitution: The acetate groups can be substituted with other ligands, leading to the formation of different dysprosium complexes.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions include dysprosium oxide, dysprosium hydroxide, and various dysprosium complexes with different ligands. These products have distinct properties and applications in different fields.
Wissenschaftliche Forschungsanwendungen
Acetic acid, dysprosium(3+) salt, monohydrate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other dysprosium compounds and materials. It is also used in catalysis and as a reagent in various chemical reactions.
Biology: In biological research, the compound is used to study the effects of dysprosium ions on biological systems. It is also used in the development of contrast agents for imaging techniques.
Medicine: The compound has potential applications in medicine, particularly in the development of new diagnostic and therapeutic agents. Dysprosium-based compounds are being explored for their use in magnetic resonance imaging (MRI) and other medical imaging techniques.
Industry: In the industrial sector, acetic acid, dysprosium(3+) salt, monohydrate is used in the production of advanced materials, such as high-performance magnets and phosphors. It is also used in the development of new technologies, including electronic devices and renewable energy systems.
Wirkmechanismus
The mechanism of action of acetic acid, dysprosium(3+) salt, monohydrate involves the interaction of dysprosium ions with various molecular targets and pathways. Dysprosium ions can bind to specific sites on proteins and other biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Acetic acid, dysprosium(3+) salt, monohydrate can be compared with other similar compounds, such as:
Acetic acid, praseodymium(3+) salt, monohydrate: This compound has similar properties and applications but contains praseodymium instead of dysprosium. It is used in similar fields, including chemistry, biology, and industry.
Acetic acid, neodymium(3+) salt, monohydrate: This compound contains neodymium and has applications in the production of high-performance magnets and other advanced materials.
Acetic acid, terbium(3+) salt, monohydrate: This compound contains terbium and is used in the development of phosphors and other luminescent materials.
The uniqueness of acetic acid, dysprosium(3+) salt, monohydrate lies in the specific properties of dysprosium, which include its high magnetic susceptibility and unique electronic configuration. These properties make it particularly valuable in applications that require strong magnetic fields and advanced electronic materials.
Eigenschaften
Molekularformel |
C2H6DyO3+3 |
|---|---|
Molekulargewicht |
240.57 g/mol |
IUPAC-Name |
acetic acid;dysprosium(3+);hydrate |
InChI |
InChI=1S/C2H4O2.Dy.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3; |
InChI-Schlüssel |
PYAGBJIJSFBTDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.O.[Dy+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816554.png)


![ethyl (2S,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate](/img/structure/B11816572.png)
![Ethyl 1-[(2,6-difluorophenyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B11816575.png)



![3-(1H-Benzo[d]imidazol-2-yl)benzamide](/img/structure/B11816591.png)
![trans-2-Boc-3a-methoxyoctahydropyrrolo[3,4-c]pyrrole](/img/structure/B11816593.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)

